molecular formula C8H8Cl2O4S B1316391 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride CAS No. 78046-28-3

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

Cat. No. B1316391
CAS RN: 78046-28-3
M. Wt: 271.12 g/mol
InChI Key: HXTZVKXMOKCJPE-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with a molecular weight of 271.12 . It is a compound that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride can be achieved from 2,5-dimethoxybenzenesulfonic acid . It can also be obtained from the reaction between chlorosulfonic acid and 1,4-dimethoxybenzene .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2,4-dimethoxybenzenesulfonyl chloride . The InChI code for this compound is 1S/C8H8Cl2O4S/c1-13-6-4-7 (14-2)8 (3-5 (6)9)15 (10,11)12/h3-4H,1-2H3 .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .


Physical And Chemical Properties Analysis

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride appears as yellow crystals or crystalline powder . It has a melting point of 154-156 degrees Celsius .

Scientific Research Applications

“5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 78046-28-3 . It has a molecular weight of 271.12 . This compound is used in various chemical reactions, but specific applications or experimental procedures are not readily available in the sources I have access to.

  • Organic Chemistry - Electrophilic Aromatic Substitution

    • Sulfonyl chlorides, like “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride”, can be useful intermediates in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
  • Synthesis of Benzene Derivatives

    • “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride” could potentially be used in the synthesis of benzene derivatives . Many substitution reactions of benzene have been observed, and sulfonyl chlorides can play a role in these reactions .
  • Friedel-Crafts Alkylation

    • Sulfonyl chlorides can be used in Friedel-Crafts alkylation, a type of electrophilic aromatic substitution . This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst .
  • Organic Chemistry - Electrophilic Aromatic Substitution

    • Sulfonyl chlorides, like “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride”, can be useful intermediates in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
  • Synthesis of Benzene Derivatives

    • “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride” could potentially be used in the synthesis of benzene derivatives . Many substitution reactions of benzene have been observed, and sulfonyl chlorides can play a role in these reactions .
  • Friedel-Crafts Alkylation

    • Sulfonyl chlorides can be used in Friedel-Crafts alkylation, a type of electrophilic aromatic substitution . This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst .

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-2,4-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTZVKXMOKCJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507711
Record name 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

CAS RN

78046-28-3
Record name 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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